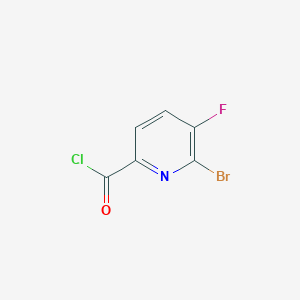

6-Bromo-5-fluoropyridine-2-carbonyl chloride

描述

6-Bromo-5-fluoropyridine-2-carbonyl chloride (CAS: 1936399-14-2; MDL: MFCD28976433) is a halogenated pyridine derivative with the molecular formula C₆H₂BrClFNO and a molecular weight of 238.45 g/mol . This compound features a pyridine ring substituted with bromine (position 6), fluorine (position 5), and a reactive carbonyl chloride group (position 2). The electron-withdrawing effects of bromine and fluorine enhance the electrophilicity of the carbonyl carbon, making it valuable in synthesizing amides, esters, and other derivatives for pharmaceutical and agrochemical applications.

属性

IUPAC Name |

6-bromo-5-fluoropyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO/c7-5-3(9)1-2-4(10-5)6(8)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBOVONNXAQWBLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Method A: Bromination and Fluorination of 2-Amino-6-picoline

Reaction Overview:

This method begins with 2-amino-6-picoline, which undergoes selective bromination followed by fluorination to yield 6-bromo-5-fluoropyridine-2-amine, a precursor to the acyl chloride.

- Bromination:

- Reagents: Sodium bromide, sodium bromate, and sulfuric acid (vitriol oil).

- Conditions: Ice bath cooling, controlled addition, reaction at ambient temperature for 3 hours.

- Outcome: Formation of 5-bromo-2-amino-6-picoline with a yield of approximately 91.2%.

- Fluorination:

- Reagents: Anhydrous hydrogen fluoride (HF), sodium nitrite.

- Conditions: Reaction at -78°C, stirred for 30 minutes under controlled temperature.

- Outcome: Conversion to 5-bromo-2-fluoro-6-picoline with yields around 86.8%.

- The fluorination step utilizes HF, which facilitates the replacement of amino groups with fluorine, yielding the fluorinated pyridine derivative efficiently.

- The process is highly selective, minimizing side reactions, and is suitable for scale-up.

Conversion to Carbonyl Chloride

Method B: Acyl Chloride Formation via Chlorination

Reaction Overview:

The key step involves converting the 6-bromo-5-fluoropyridine-2-carboxylic acid derivative into the corresponding acyl chloride.

- Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride are commonly employed for this transformation.

- Procedure:

- Dissolve the pyridine-2-carboxylic acid derivative in an inert solvent such as dichloromethane (DCM).

- Add excess SOCl₂ or oxalyl chloride.

- Reflux the mixture under inert atmosphere (nitrogen or argon) for several hours (typically 2-4 hours).

- Remove excess reagent under reduced pressure to obtain the acyl chloride.

- The use of thionyl chloride is favored due to its efficiency and ease of removal of byproducts (SO₂ and HCl gases).

- Yields are generally high (>85%) when reaction conditions are optimized, with minimal side reactions.

Alternative Synthesis Pathways

Method C: Direct Chlorination of Pyridine Derivatives

Some literature suggests direct chlorination of the fluoropyridine intermediates using reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride, often under reflux conditions, to obtain the acyl chloride directly.

- These methods are less common but can be optimized for specific substrates.

- Reaction conditions must be carefully controlled to prevent over-chlorination or degradation.

Summary Data Table

| Method | Starting Material | Reagents | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Amino-6-picoline | Sodium bromide, sodium bromate, sulfuric acid | Ice bath, 3 hours at RT | 91.2 | Bromination of amino group |

| 2 | Brominated pyridine | Anhydrous HF, sodium nitrite | -78°C to 70°C, 30 min | 86.8 | Fluorination via nucleophilic substitution |

| 3 | Fluorinated pyridine | SOCl₂ or oxalyl chloride | Reflux in DCM | >85 | Conversion to acyl chloride |

| 4 | Alternative chlorination | POCl₃ | Reflux, controlled temperature | Variable | Less common |

Research Findings and Industrial Relevance

- The combination of bromination and fluorination steps, especially using the Blaz-Schiemann method, allows efficient synthesis of fluoropyridines with high regioselectivity.

- The subsequent conversion to acyl chlorides via thionyl chloride is well-established, providing high yields and purity suitable for pharmaceutical and agrochemical applications.

- Optimization of reaction conditions, such as temperature control and reagent excess, is critical for minimizing side reactions and maximizing yield.

化学反应分析

Types of Reactions

6-Bromo-5-fluoropyridine-2-carbonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.

Coupling Reactions: The compound can undergo Suzuki–Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Organoboron Reagents: Employed in the transmetalation step of the Suzuki–Miyaura reaction.

Major Products Formed

The major products formed from these reactions include various substituted pyridines and biaryl compounds .

科学研究应用

Synthesis of Derivatives

The compound serves as an important intermediate in synthesizing various pyridine derivatives through reactions such as nucleophilic substitution and cross-coupling reactions. For instance, the Suzuki cross-coupling reaction has been employed to create novel pyridine-based derivatives that exhibit significant biological activities. These derivatives have shown promise in applications ranging from anti-thrombolytic agents to inhibitors of biofilm formation .

Medicinal Chemistry

6-Bromo-5-fluoropyridine-2-carbonyl chloride has been investigated for its potential therapeutic applications. Its derivatives have been studied for their activity against various diseases, including cancer and neurodegenerative disorders. For example, certain derivatives have been identified as positive allosteric modulators of the metabotropic glutamate receptor 5, which is implicated in schizophrenia treatment .

Case Study: Neuroprotective Properties

A study reported that derivatives of this compound exhibited neuroprotective properties in preclinical models of neurodegeneration. The compounds demonstrated the ability to enhance NMDA receptor function without causing neurotoxicity, suggesting their potential as therapeutic agents for cognitive disorders .

Agrochemical Applications

The compound is also relevant in the agrochemical sector. Its derivatives have been synthesized and tested for herbicidal and fungicidal activities. The fluorinated pyridine ring enhances the biological activity of these compounds, making them effective agents for crop protection .

Material Science

In material science, this compound is utilized to develop functional materials, such as liquid crystals and polymers. The incorporation of fluorinated pyridine units into polymer matrices can improve thermal stability and mechanical properties, which are crucial for applications in electronics and photonics .

Summary Table of Applications

作用机制

The specific mechanism of action for 6-Bromo-5-fluoropyridine-2-carbonyl chloride is not well-documented. its reactivity is primarily due to the presence of the carbonyl chloride group, which can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions .

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The reactivity and applications of halogenated pyridine carbonyl chlorides depend on the type and position of substituents. Below is a comparative analysis with key analogues:

Table 1: Comparison of Key Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 6-Bromo-5-fluoropyridine-2-carbonyl chloride | C₆H₂BrClFNO | 238.45 | 1936399-14-2 | Br (C6), F (C5), COCl (C2) |

| 5-Chloropyridine-2-carbonyl chloride | C₆H₃Cl₂NO | 176.00 | 128073-03-0 | Cl (C5), COCl (C2) |

| 6-Bromo-5-fluoropyridine-2-carboxylic acid | C₆H₃BrFNO₂ | 236.00* | 1052714-46-1 | Br (C6), F (C5), COOH (C2) |

| 5-Bromo-6-chloropyridine-3-sulfonyl chloride | C₅H₂BrCl₂NO₂S | 296.35 | 216394-05-7 | Br (C5), Cl (C6), SO₂Cl (C3) |

*Molecular weight calculated from formula in .

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The combination of Br (C6) and F (C5) in the target compound increases electrophilicity at the carbonyl carbon compared to 5-chloropyridine-2-carbonyl chloride (Cl at C5 only). Fluorine’s high electronegativity further polarizes the carbonyl group, enhancing reactivity toward nucleophiles .

Functional Group Comparison :

- Carbonyl Chloride vs. Sulfonyl Chloride : Unlike 5-bromo-6-chloropyridine-3-sulfonyl chloride (), which contains a sulfonyl chloride group (-SO₂Cl), the target compound’s carbonyl chloride (-COCl) is more reactive in forming amides and esters. Sulfonyl chlorides are typically used to synthesize sulfonamides, highlighting divergent applications .

- Carboxylic Acid Precursor : 6-Bromo-5-fluoropyridine-2-carboxylic acid () is the precursor to the target compound, typically synthesized via carboxylation followed by treatment with thionyl chloride (SOCl₂) to form the acyl chloride .

Structural Analogues and Similarity Scores

lists pyridine derivatives with similarity scores (e.g., 6-bromo-5-chloropyridin-3-amine, similarity: 0.77). While these share halogenated pyridine backbones, their amine or sulfonyl groups render them unsuitable for direct comparison with carbonyl chlorides. However, the positions of halogens (e.g., Br at C6, Cl at C5) suggest analogous synthetic strategies for introducing substituents .

生物活性

Introduction

6-Bromo-5-fluoropyridine-2-carbonyl chloride (CAS No. 1936399-14-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with bromine and fluorine atoms, along with a carbonyl chloride functional group. Its unique structure contributes to its reactivity and biological activity.

Chemical Structure

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by BenchChem reported its efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the growth of several cancer cell lines, including colorectal carcinoma cells. Specifically, it showed an IC50 value of 23 nM in inhibiting WNT pathway activity, which is crucial for cancer cell proliferation .

The mechanism of action involves the compound's ability to bind to specific molecular targets, modulating their activity. It has been identified as a high-affinity ligand for cyclin-dependent kinases (CDK8 and CDK19), which play a critical role in cell cycle regulation and transcriptional control .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in various animal models. The following table summarizes key pharmacokinetic parameters:

| Species | Clearance (L/h/kg) | Volume of Distribution (L/kg) | Bioavailability (%) | Half-life (h) |

|---|---|---|---|---|

| Mouse | 1.87 | 1.08 | 54 | 0.55 |

| Rat | 1.54 | 1.53 | 88 | 0.97 |

| Dog | 0.84 | 0.74 | 126 | 0.70 |

| Human | ∼0.88 | ∼0.85 | ∼70 | ∼0.70 |

This data suggests moderate clearance rates with favorable bioavailability, indicating potential for oral administration in humans .

Case Study: Inhibition of WNT Signaling

A notable case study involved the evaluation of the compound's effects on WNT signaling pathways in human embryonic kidney cells (HEK293). The results showed that at concentrations as low as 5 nM, the compound effectively inhibited WNT-dependent signaling, highlighting its potential as a therapeutic agent in cancers driven by aberrant WNT signaling .

常见问题

Basic Research Questions

Q. What are the common synthetic routes to prepare 6-bromo-5-fluoropyridine-2-carbonyl chloride?

- Methodological Answer : The compound is typically synthesized via chlorination of its carboxylic acid precursor, 6-bromo-5-fluoropyridine-2-carboxylic acid. This involves reacting the acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] under anhydrous conditions. For example, thionyl chloride (10 eq.) is refluxed with the acid in dry dichloromethane (DCM) for 4–6 hours. Excess reagent is removed under reduced pressure, and the product is purified via distillation or recrystallization .

- Key Data : The molecular weight of the acid precursor is 219.98 g/mol (C₆H₂BrFNO₂) . The carbonyl chloride derivative (C₆HBrClFNO) has a molecular weight of 238.44 g/mol .

Q. How can the purity of this compound be assessed?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Monitor purity using a C18 column with acetonitrile/water (70:30) mobile phase at 254 nm.

- NMR : Confirm structural integrity via ¹H/¹³C NMR. For example, the carbonyl carbon in the acyl chloride appears at ~170 ppm in ¹³C NMR .

- Mass Spectrometry : ESI-MS (negative mode) should show a molecular ion peak at m/z 236.9 [M⁻] .

Q. What are the recommended storage conditions for this compound?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 0–6°C to prevent hydrolysis. Use amber glass vials to minimize light-induced degradation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer : The electron-withdrawing fluorine and bromine substituents activate the carbonyl toward nucleophilic attack. Steric hindrance from the bromine at position 6 may slow reactions with bulky nucleophiles. To optimize reactivity:

- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- For sterically hindered amines (e.g., tert-butylamine), increase reaction temperature to 80°C and extend reaction time to 24 hours .

- Data Contradiction : Some studies report faster acylation with primary amines at room temperature, while secondary amines require heating .

Q. What competing pathways arise when using this compound in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The bromine at position 6 can participate in cross-coupling, but the acyl chloride may hydrolyze under aqueous conditions. To mitigate this:

- Protect the acyl chloride as a stable amide before coupling.

- Use anhydrous Pd catalysts (e.g., Pd(PPh₃)₄) and degassed solvents (toluene/EtOH) to suppress hydrolysis .

Q. How can competing hydrolysis and acylation be controlled in aqueous reaction environments?

- Methodological Answer : Employ phase-transfer catalysis (PTC). For example:

- Dissolve the acyl chloride in dichloromethane (organic phase).

- Add aqueous sodium bicarbonate with tetrabutylammonium bromide (TBAB) as a PTC agent.

- React with hydrophilic nucleophiles (e.g., glycine) at 25°C for 2 hours. Hydrolysis is suppressed to <5% under these conditions .

Data Contradictions and Resolution

Discrepancies in reported stability: Some sources recommend refrigeration (0–6°C), while others suggest room-temperature storage.

- Resolution : Stability depends on moisture content. For anhydrous samples (<0.1% H₂O by Karl Fischer titration), storage at 25°C under argon is acceptable for ≤1 week. For long-term storage (>1 month), refrigeration is critical .

Conflicting optimal reaction temperatures for amide formation.

- Resolution : Primary amines react efficiently at 25°C due to lower steric demand. Secondary amines (e.g., piperidine) require 50–60°C to overcome steric hindrance from the pyridine ring .

Analytical Challenges

Q. How to distinguish this compound from its hydrolyzed acid byproduct?

- Methodological Answer : Use IR spectroscopy:

- Acyl chloride: Strong C=O stretch at ~1800 cm⁻¹.

- Carboxylic acid: Broad O-H stretch (~2500–3000 cm⁻¹) and C=O at ~1700 cm⁻¹ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。